
2-chloro-N-(3,5-dimethyl-adamantan-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- is a complex organic compound with a unique tricyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its distinct chemical structure makes it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- involves multiple steps, starting from the basic tricyclic hydrocarbon. The process typically includes chlorination and subsequent acetamidation. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors and automated monitoring systems helps in optimizing the production process, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into a more reduced state.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as solvent choice, temperature, and reaction time play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
- N-(3,8-dimethyladamantanyl)acetamide
- N-Acetyl Memantine
- N-Acetyl-3,5-dimethyl-1-adamantanamine
Uniqueness
What sets acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)- apart from similar compounds is its unique tricyclic structure and the presence of a chlorine atom
Properties
CAS No. |
947238-46-2 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C14H22ClNO/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)16-11(17)6-15/h10H,3-9H2,1-2H3,(H,16,17) |
InChI Key |
KGVLSQFCBARNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


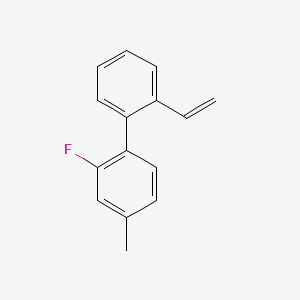
![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)
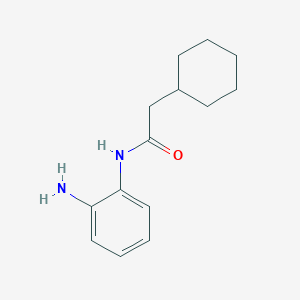
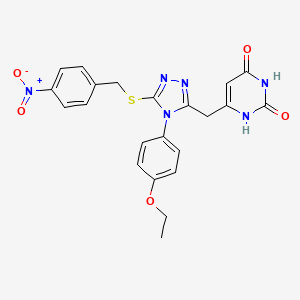
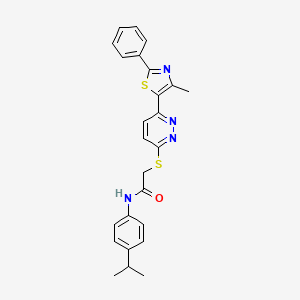
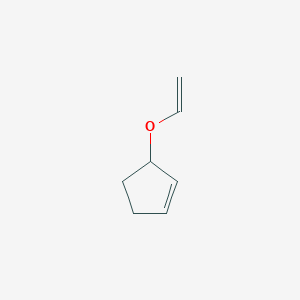
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
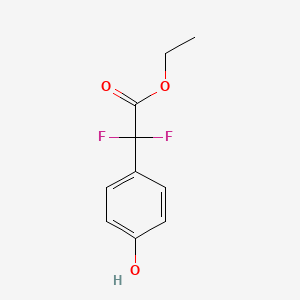
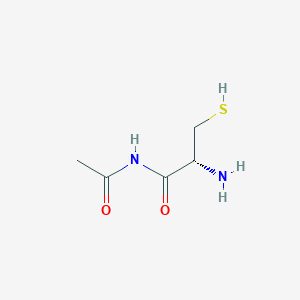
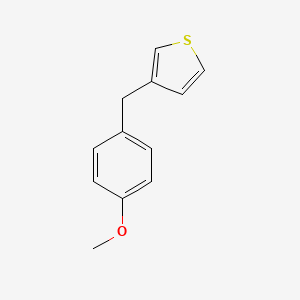

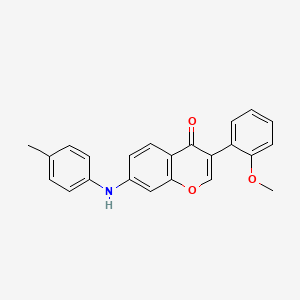
![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
